

# Application Notes and Protocols for ABTS Radical Scavenging Activity of Naringenin Chalcone

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Compound of Interest		
Compound Name:	naringenin chalcone	
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## Introduction

Naringenin chalcone, a precursor in the biosynthesis of flavonoids, is recognized for its potential antioxidant properties. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely utilized spectrophotometric method to assess the antioxidant capacity of various compounds. This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), with the reduction in absorbance at 734 nm being proportional to the antioxidant activity. These application notes provide a comprehensive protocol for determining the ABTS radical scavenging activity of naringenin chalcone, present relevant data, and illustrate the underlying antioxidant mechanisms.

# **Data Presentation**

While a specific IC50 value for **naringenin chalcone** in the ABTS assay is not readily available in the cited literature, studies indicate its potent antioxidant potential. Research has shown that in colorimetric antioxidant analyses, the IC50 values increased in the order of **naringenin chalcone** (NAC) < apigenin < naringenin, signifying that **naringenin chalcone** possesses a higher antioxidant activity than both apigenin and its cyclized form, naringenin.[1] The antioxidant mechanism involves scavenging free radicals through a chain reaction that includes



propagation and termination steps, primarily via hydrogen-atom-abstraction or electron-transfer plus H<sup>+</sup>-transfer.[1]

For comparative context, the IC50 value for naringenin in an ABTS assay has been reported.

Compound	ABTS Radical Scavenging Activity (IC50)	Reference Compound	ABTS Radical Scavenging Activity (IC50)
Naringenin Chalcone	< Naringenin & Apigenin[1]	Ascorbic Acid	91.21 μM[2]
Naringenin	282 μg/mL[3]		

Note: The IC50 value for Naringenin is provided for comparative purposes. The data indicates **Naringenin Chalcone** has a stronger antioxidant activity (lower IC50) than Naringenin.

# **Experimental Protocols**

This section details the methodology for the ABTS radical scavenging assay to evaluate **naringenin chalcone**.

# **Reagent Preparation**

- 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.
- 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Radical Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark blue-green solution.
- ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.



- Naringenin Chalcone Solutions: Prepare a stock solution of naringenin chalcone (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol. From the stock solution, prepare a series of dilutions to be tested (e.g., 10, 25, 50, 100, 200 μg/mL).
- Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox or ascorbic acid, to be run alongside the test sample.

# **Assay Procedure (96-well microplate format)**

- Add 10 μL of the different concentrations of naringenin chalcone solutions, positive control, or solvent (as a blank) to the wells of a 96-well microplate.
- Add 190 μL of the ABTS•+ working solution to each well.
- Mix gently and incubate the plate in the dark at room temperature for 6 minutes.
- Measure the absorbance at 734 nm using a microplate reader.

# **Data Analysis**

 Calculate the percentage of ABTS++ scavenging activity for each concentration of naringenin chalcone using the following formula:

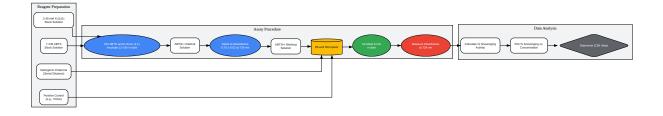
% Scavenging Activity = [(A control - A sample) / A control] x 100

### Where:

- A control is the absorbance of the blank (solvent with ABTS•+ working solution).
- A\_sample is the absorbance of the naringenin chalcone solution with ABTS++ working solution.
- Plot the percentage of scavenging activity against the concentrations of naringenin chalcone.
- Determine the IC50 value, which is the concentration of **naringenin chalcone** required to scavenge 50% of the ABTS•+ radicals, from the plotted graph.



# Mandatory Visualization Experimental Workflow



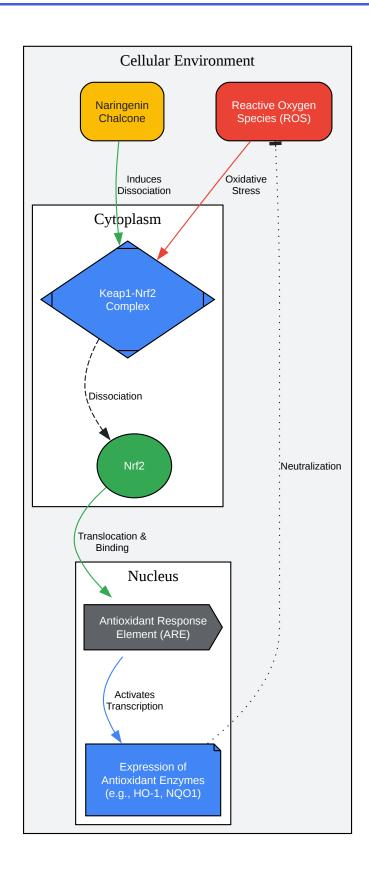
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Caption: Workflow for the ABTS radical scavenging assay of naringenin chalcone.

# **Signaling Pathway**

Flavonoids, including **naringenin chalcone**, can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.





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Caption: Nrf2-ARE signaling pathway modulated by naringenin chalcone.



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## References

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